JNJ-10198409

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

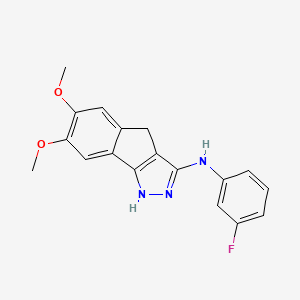

PDGF Receptor Tyrosine Kinase Inhibitor IV (PDGFR TKI IV), also known as 3-Fluoro-N-(6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine, is a small molecule specifically designed to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR). PDGFR is a type of tyrosine kinase receptor, a protein crucial for cell growth and proliferation []. By inhibiting PDGFR, PDGFR TKI IV serves as a valuable tool for researchers investigating various scientific areas.

In Vitro Studies of Cell Proliferation

A key application of PDGFR TKI IV lies in its ability to modulate cell proliferation in cell culture experiments. PDGFR signaling plays a role in the growth of various cell types []. Studies have shown that PDGFR TKI IV exhibits potent antiproliferative properties in several human tumor cell lines []. Researchers can utilize PDGFR TKI IV to investigate the role of PDGFR signaling in different cancers and other diseases associated with abnormal cell growth.

Mechanism of Action

PDGFR TKI IV functions as an ATP-competitive and reversible inhibitor of PDGFR []. This means that the drug competes with Adenosine Triphosphate (ATP), the cell's energy currency, for binding to the active site of PDGFR. By preventing ATP binding, PDGFR TKI IV disrupts the normal signaling pathway downstream of PDGFR, ultimately leading to the inhibition of cell proliferation.

JNJ-10198409 is a small molecule compound identified as a selective inhibitor of the platelet-derived growth factor receptor. With the CAS number 627518-40-5, it exhibits significant potential in therapeutic applications related to various diseases characterized by abnormal cell growth and proliferation. This compound has garnered attention due to its ability to inhibit both PDGF receptor alpha and beta isoforms, making it a valuable tool in cancer research and treatment strategies.

PDGFR TKI IV acts as an ATP-competitive inhibitor of PDGFR [, ]. This means it competes with ATP (adenosine triphosphate) for binding to the ATP-binding pocket of the PDGFR. PDGFR is a tyrosine kinase enzyme, and ATP binding is crucial for its activity. By blocking ATP binding, PDGFR TKI IV inhibits the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways essential for cell growth and proliferation [].

JNJ-10198409 functions primarily as a competitive antagonist at the ATP binding site of the platelet-derived growth factor receptor. This inhibition leads to a decrease in downstream signaling pathways that are typically activated by PDGF, ultimately resulting in reduced cell proliferation and survival. The compound's mechanism of action involves:

- Binding to the ATP site, preventing ATP from activating the receptor.

- Inducing a dose-dependent inhibition of cellular processes associated with tumor growth.

The specific

The biological activity of JNJ-10198409 has been validated through various preclinical studies. It demonstrates:

- Selectivity: It shows a higher affinity for PDGF receptor beta (IC50 = 4.2 nM) compared to PDGF receptor alpha (IC50 = 45 nM) .

- Inhibition of Tumor Growth: In vivo studies have indicated that JNJ-10198409 effectively inhibits tumor growth, making it a candidate for cancer therapies targeting PDGF signaling pathways .

Furthermore, its ability to modulate angiogenesis and fibrosis-related processes has been explored, highlighting its potential beyond oncology.

While specific synthetic routes for JNJ-10198409 are not extensively documented, general methodologies for synthesizing similar compounds typically involve:

- Building Block Approach: Utilizing commercially available precursors to construct the core structure through multi-step organic reactions.

- Coupling Reactions: Employing techniques such as amide bond formation or coupling reactions to introduce functional groups that enhance biological activity.

- Purification: Following synthesis, purification methods such as chromatography are used to isolate the final product with high purity.

Further detailed synthetic pathways may be found in proprietary research or patents related to this compound.

JNJ-10198409 is primarily researched for its applications in:

- Cancer Therapy: As an inhibitor of PDGF receptors, it is being studied for its potential in treating various cancers where PDGF signaling is implicated.

- Fibrotic Diseases: Given its role in modulating cellular growth and survival, it may also have applications in diseases characterized by excessive fibrosis.

- Angiogenesis Research: Its effects on blood vessel formation make it relevant in studies aimed at understanding angiogenesis in both normal and pathological conditions.

Studies examining the interactions of JNJ-10198409 with other biological molecules have highlighted:

- Receptor Specificity: The compound selectively inhibits PDGF receptors without significantly affecting other tyrosine kinase receptors, which is crucial for minimizing off-target effects .

- Combination Therapies: Preliminary data suggest that combining JNJ-10198409 with other therapeutic agents may enhance anti-tumor efficacy, warranting further investigation into synergistic effects.

Several compounds share structural or functional similarities with JNJ-10198409. A comparison highlights its unique attributes:

| Compound Name | Mechanism of Action | IC50 (PDGFRα/β) | Unique Features |

|---|---|---|---|

| Imatinib | Tyrosine kinase inhibitor | 30 nM/100 nM | Broad-spectrum activity against multiple kinases |

| Sorafenib | Multi-targeted kinase inhibitor | 15 nM/30 nM | Also targets Raf kinases |

| Nintedanib | Inhibits multiple receptor tyrosine kinases | 15 nM/20 nM | Primarily used for lung cancer |

| Dasatinib | BCR-ABL and SRC family kinase inhibitor | 1 nM/10 nM | Effective against Philadelphia chromosome-positive leukemias |

JNJ-10198409 stands out due to its selective inhibition profile specifically targeting PDGF receptors, which may lead to fewer side effects compared to broader-spectrum inhibitors like Imatinib or Sorafenib.

Tyrosine Kinase Inhibition Profile

JNJ-10198409 is a potent adenosine triphosphate-competitive inhibitor of platelet-derived growth factor receptor tyrosine kinase with a distinct kinase inhibition profile [1] [2] [3]. The compound exhibits high selectivity for platelet-derived growth factor receptor subtypes while demonstrating significant cross-reactivity with multiple other tyrosine kinases.

Platelet-Derived Growth Factor Receptor Alpha/Beta Inhibition Kinetics (IC50 Values)

JNJ-10198409 demonstrates potent and selective inhibition of both platelet-derived growth factor receptor alpha and beta subtypes. The compound exhibits an IC50 value of 4.2 nanomolar against platelet-derived growth factor receptor beta, representing its most potent target [1] [2] [3] [4] [5]. Against platelet-derived growth factor receptor alpha, JNJ-10198409 shows an IC50 value of 45 nanomolar, indicating approximately 10-fold lower potency compared to the beta subtype [2] [3] [4] [5].

The inhibition kinetics demonstrate that JNJ-10198409 functions as a competitive antagonist of adenosine triphosphate binding and hydrolysis at the platelet-derived growth factor receptor beta receptor [1]. This competitive inhibition results in dose-dependent suppression of platelet-derived growth factor-dependent cellular signaling pathways.

Table 1: Platelet-Derived Growth Factor Receptor Inhibition Kinetics

| Receptor Subtype | IC50 (nM) | Selectivity Ratio | Inhibition Type |

|---|---|---|---|

| PDGFRβ | 4.2 | 1.0 | Direct |

| PDGFRα | 45.0 | 10.7 | Direct |

Cross-Reactivity with c-Abl, Lck, and Src Family Kinases

Beyond its primary targets, JNJ-10198409 exhibits significant cross-reactivity with several other tyrosine kinases, including c-Abl and multiple Src family kinases [6] [2] [4] [7] [8]. The compound demonstrates an IC50 value of 22 nanomolar against c-Abl kinase, indicating potent inhibition of this non-receptor tyrosine kinase [6] [2] [4].

Among the Src family kinases, JNJ-10198409 shows variable potency. The compound inhibits Lck with an IC50 of 100 nanomolar, c-Src with an IC50 of 185 nanomolar, and Fyn with an IC50 of 378 nanomolar [2] [4] [7] [8]. This cross-reactivity pattern suggests that JNJ-10198409 may exert its biological effects through multiple kinase targets rather than solely through platelet-derived growth factor receptor inhibition.

Table 2: Cross-Reactive Kinase Inhibition Profile

| Kinase | IC50 (nM) | Fold Selectivity vs PDGFRβ | Family |

|---|---|---|---|

| c-Abl | 22.0 | 5.2 | Non-receptor tyrosine kinase |

| Lck | 100.0 | 23.8 | Src family kinase |

| c-Src | 185.0 | 44.0 | Src family kinase |

| Fyn | 378.0 | 90.0 | Src family kinase |

Research in neuroblastoma cells demonstrated that JNJ-10198409 does not function primarily through platelet-derived growth factor receptor inhibition in these cells, as platelet-derived growth factor-dependent signaling pathways were not active [6]. Instead, the compound appeared to target Src family kinases, particularly c-Src, suggesting that the cross-reactive kinase inhibition may be mechanistically important for its antiproliferative effects in certain cellular contexts [6].

Antiproliferative Mechanisms in Tumor Models

JNJ-10198409 demonstrates broad antiproliferative activity across multiple tumor cell lines through distinct mechanisms involving cell cycle disruption and programmed cell death pathways [9] [10] [11] [12].

Cell Cycle Arrest Induction

JNJ-10198409 induces pronounced cell cycle arrest at the G2/M phase in multiple tumor cell lines, representing a primary mechanism of its antiproliferative activity [10] [11] [12]. In glioblastoma cell lines including T98, LN-229, U87, and A172, treatment with JNJ-10198409 resulted in significant accumulation of cells in the G2/M phase within 16 hours of treatment [10] [11].

The molecular mechanism of G2/M arrest involves alterations in key cell cycle regulatory proteins. Treatment with JNJ-10198409 caused decreased phosphorylation levels of cdc2 at tyrosine 15 and slightly increased phosphorylation at threonine 161, indicating M phase entry [10]. Additionally, steady-state levels of cyclin B1 protein were elevated, suggesting that cells were unable to exit mitosis and accumulated in this phase [10].

Polo-like kinase protein levels, which regulate mitotic spindle function, were significantly elevated after 16 hours of JNJ-10198409 treatment [10]. Furthermore, histone H3 phosphorylation levels increased, as demonstrated by both Western blot analyses and flow cytometry, particularly in T98 and LN-229 cells [10]. Flow cytometric analyses distinguished between G2 and mitotic cells, revealing a higher percentage of cells in mitosis within the G2/M-arrested population [10].

Table 3: Cell Cycle Effects in Glioblastoma Cell Lines

| Cell Line | IC50 (nM) | G2/M Arrest Time | Cyclin B1 Elevation | Histone H3 Phosphorylation |

|---|---|---|---|---|

| T98 | 26.1 | 16 hours | Increased | Elevated |

| LN-229 | 39.0 | 16 hours | Increased | Elevated |

| U87 | 40.4 | 16 hours | Increased | Moderate |

| A172 | 44.7 | 16 hours | Increased | Moderate |

In neuroblastoma models, JNJ-10198409 induced mitotic arrest at prometaphase through suppression of the active phosphorylated form of polo-like kinase 1 at threonine 210, resulting in spindle defects and prometaphase arrest [13] [12]. This mechanism appeared to be selectively active in glioblastoma-derived neural stem cells compared to genetically normal neural stem cells, suggesting tumor-specific vulnerability [13] [12].

Apoptotic Pathway Activation

Following cell cycle arrest, JNJ-10198409 triggers apoptotic cell death through activation of classical apoptotic pathways, particularly in certain tumor cell types [10] [11] [14]. The compound induced concentration-dependent cell apoptosis while remaining viable cells demonstrated G2/M cell cycle arrest [15] [16].

In glioblastoma cell lines, JNJ-10198409-induced cell death was characterized as caspase-dependent and Annexin V-positive [10] [11]. The pan-caspase inhibitor Z-VAD-FMK significantly reduced the percentage of cell death induced by JNJ-10198409 across all four glioblastoma cell lines tested [10]. Additionally, the specific caspase 3 inhibitor Z-DEVD-FMK was able to inhibit JNJ-10198409-dependent cell death, particularly in T98 cells [10].

Molecular analysis revealed that JNJ-10198409 induced cleavage of poly ADP-ribose polymerase, a classical substrate of caspase-3 during apoptosis [10]. This cleavage could be prevented by caspase inhibitors, confirming the caspase-dependent nature of the cell death mechanism [10]. Early apoptotic events were confirmed by the increase in Annexin V-positive/7-aminoactinomycin D-negative cells, indicative of phosphatidylserine externalization [10].

Table 4: Apoptotic Pathway Activation

| Cell Line | Caspase Dependency | PARP Cleavage | Annexin V Positivity | Apoptotic Mechanism |

|---|---|---|---|---|

| T98 | High | Present | Increased | Classical apoptosis |

| LN-229 | Moderate | Limited | Moderate | Mixed mechanisms |

| U87 | Moderate | Present | Increased | Classical apoptosis |

| A172 | Moderate | Present | Increased | Classical apoptosis |

In neuroblastoma cells, JNJ-10198409 rapidly induced apoptotic cell death without affecting the growth of normal pediatric neural crest-like stem cells [6]. Treatment with 0.1 micromolar JNJ-10198409 induced an increase in poly ADP-ribose polymerase cleavage after 48 hours, supporting apoptosis induction via activation of the caspase cascade [6].

Apoptotic arrays performed on treated cells revealed that procaspase 3 protein levels were increased by JNJ-10198409 treatment, while antiapoptotic proteins such as X-linked inhibitor of apoptosis protein and survivin levels varied between cell lines [10]. This differential expression pattern may explain the varying sensitivity of different tumor cell lines to JNJ-10198409-induced apoptosis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Metabolism Metabolites

Wikipedia

Dates

2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.

3: Hiram-Bab S, Katz LS, Shapira H, Sandbank J, Gershengorn MC, Oron Y. Platelet-derived growth factor BB mimics serum-induced dispersal of pancreatic epithelial cell clusters. J Cell Physiol. 2014 Jun;229(6):743-51. doi: 10.1002/jcp.24493. PubMed PMID: 24129818.

4: Ghosh D, Lili L, McGrail DJ, Matyunina LV, McDonald JF, Dawson MR. Integral role of platelet-derived growth factor in mediating transforming growth factor-β1-dependent mesenchymal stem cell stiffening. Stem Cells Dev. 2014 Feb 1;23(3):245-61. doi: 10.1089/scd.2013.0240. Epub 2013 Nov 8. PubMed PMID: 24093435; PubMed Central PMCID: PMC3904528.

5: Eichenbaum G, Hsu CP, Subrahmanyam V, Chen J, Scicinski J, Galemmo RA Jr, Tuman RW, Johnson DL. Oral coadministration of β-glucuronidase to increase exposure of extensively glucuronidated drugs that undergo enterohepatic recirculation. J Pharm Sci. 2012 Jul;101(7):2545-56. doi: 10.1002/jps.23113. Epub 2012 Mar 30. PubMed PMID: 22473491.

6: Ball SG, Shuttleworth A, Kielty CM. Inhibition of platelet-derived growth factor receptor signaling regulates Oct4 and Nanog expression, cell shape, and mesenchymal stem cell potency. Stem Cells. 2012 Mar;30(3):548-60. doi: 10.1002/stem.1015. PubMed PMID: 22213560; PubMed Central PMCID: PMC3537888.

7: Dai WG, Dong LC, Li S, Pollock-Dove C, Chen J, Mansky P, Eichenbaum G. Parallel screening approach to identify solubility-enhancing formulations for improved bioavailability of a poorly water-soluble compound using milligram quantities of material. Int J Pharm. 2007 May 4;336(1):1-11. Epub 2006 Nov 17. PubMed PMID: 17178444.

8: Yan Z, Caldwell GW, Gauthier D, Leo GC, Mei J, Ho CY, Jones WJ, Masucci JA, Tuman RW, Galemmo RA Jr, Johnson DL. N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases. Drug Metab Dispos. 2006 May;34(5):748-55. Epub 2006 Feb 2. PubMed PMID: 16455802.

9: Ho CY, Ludovici DW, Maharoof US, Mei J, Sechler JL, Tuman RW, Strobel ED, Andraka L, Yen HK, Leo G, Li J, Almond H, Lu H, DeVine A, Tominovich RM, Baker J, Emanuel S, Gruninger RH, Middleton SA, Johnson DL, Galemmo RA Jr. (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. J Med Chem. 2005 Dec 29;48(26):8163-73. PubMed PMID: 16366598.

10: D'Andrea MR, Mei JM, Tuman RW, Galemmo RA, Johnson DL. Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis. Mol Cancer Ther. 2005 Aug;4(8):1198-204. PubMed PMID: 16093435.